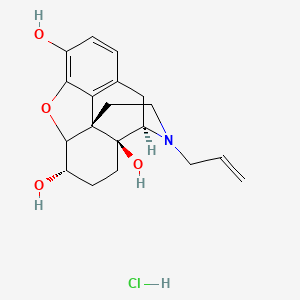
6alpha-Naloxol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Naloxol Hydrochloride typically involves the reduction of naloxone. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The process requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring systems to maintain optimal reaction conditions . The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6alpha-Naloxol Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naloxone.
Reduction: The compound itself is formed through the reduction of naloxone.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Scientific Research Applications
6alpha-Naloxol Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
6alpha-Naloxol Hydrochloride acts as a competitive inhibitor of the µ-opioid receptor . By binding to these receptors, it prevents opioids from exerting their effects, effectively reversing opioid-induced symptoms . This mechanism is crucial in the treatment of opioid overdoses and in research focused on opioid receptor pathways .
Comparison with Similar Compounds
Similar Compounds
Naloxone: A more potent opioid antagonist compared to 6alpha-Naloxol Hydrochloride.
Naloxegol: A peripherally-selective opioid antagonist used to treat opioid-induced constipation.
Uniqueness
This compound is unique due to its specific binding affinity and its role as a metabolite of naloxone . While naloxone is more potent, this compound provides valuable insights into the metabolic pathways and mechanisms of opioid antagonists .
Properties
Molecular Formula |
C19H24ClNO4 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(4R,4aS,7S,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17?,18-,19+;/m0./s1 |
InChI Key |
VFEZXRHXAKHILC-LZVWBMNRSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23C4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)

![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)
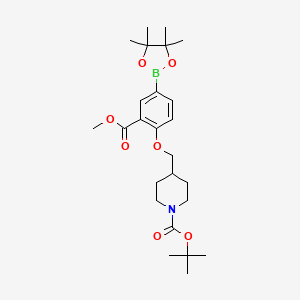
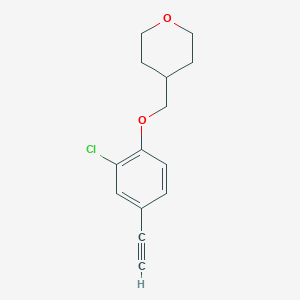
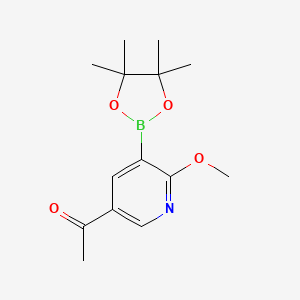
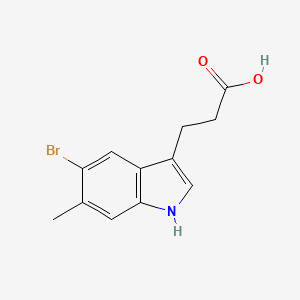

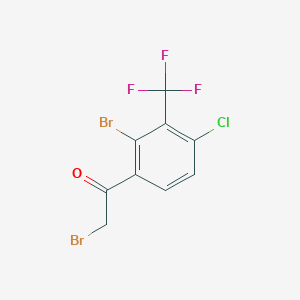
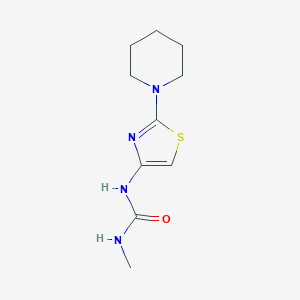

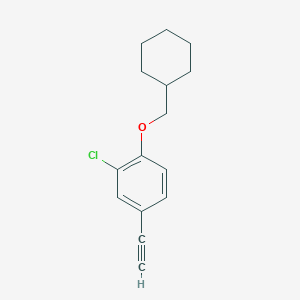
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
